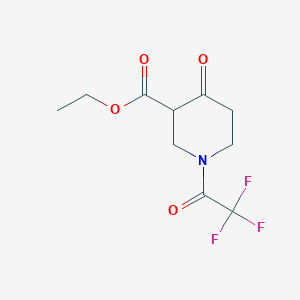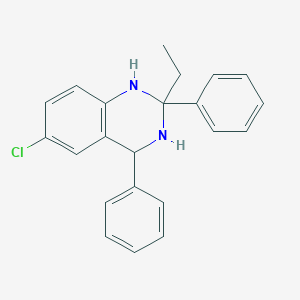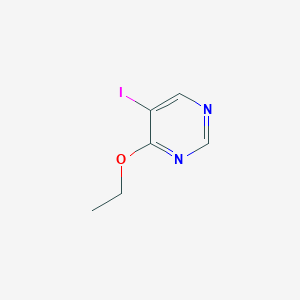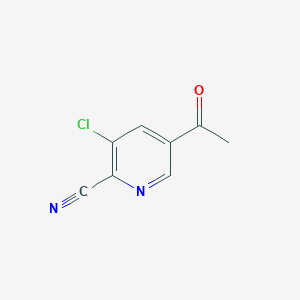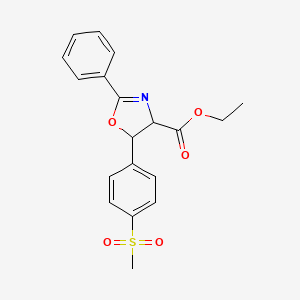
Ethyl 5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes an oxazole ring, a phenyl group, and a methylsulfonylphenyl group, making it a subject of interest for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate typically involves a multi-step process. One common method includes the reaction of p-methylsulfonyl acetophenone with phenylhydrazine hydrochloride under Fischer indole synthesis conditions. This reaction is followed by the conversion of the resulting indole derivatives to oxazole derivatives through Vilsmeier-Haack formylation using phosphorus oxychloride (POCl3) and dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
Ethyl 5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
Ethyl 5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Ethyl 5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-(4-Methylsulfonylphenyl) indole derivatives: These compounds share a similar methylsulfonylphenyl group and have been studied for their antimicrobial and anti-inflammatory activities.
Triazole-pyrimidine hybrids: These compounds also exhibit significant biological activities, including neuroprotective and anti-inflammatory properties.
Uniqueness
Ethyl 5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate is unique due to its specific combination of functional groups and structural features
特性
分子式 |
C19H19NO5S |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
ethyl 5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C19H19NO5S/c1-3-24-19(21)16-17(13-9-11-15(12-10-13)26(2,22)23)25-18(20-16)14-7-5-4-6-8-14/h4-12,16-17H,3H2,1-2H3 |
InChIキー |
HGWMUZLWLRDZKY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C(OC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[Methyl(oxan-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13889931.png)
![2-[carboxymethyl-[(1R,2R,3R,5S)-2,6,6-trimethylnorpinan-3-yl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B13889934.png)
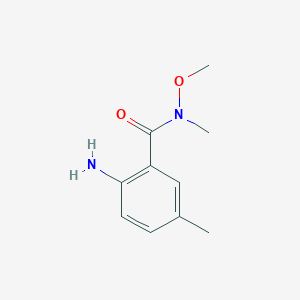


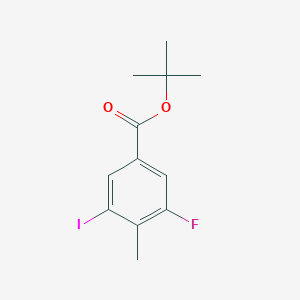
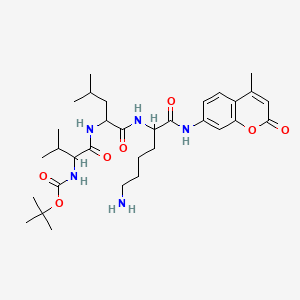
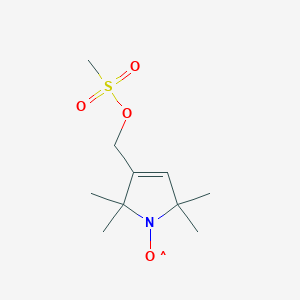
![tert-butyl N-[[2-(methylamino)phenyl]methyl]-N-propan-2-ylcarbamate](/img/structure/B13889972.png)
